molecular formula C8H5NO4 B1346156 6-Nitrophthalide CAS No. 610-93-5

6-Nitrophthalide

Cat. No.: B1346156
CAS No.: 610-93-5
M. Wt: 179.13 g/mol
InChI Key: RNWGZXAHUPFXLL-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

6-Nitrophthalide plays a significant role in biochemical reactions, particularly as a fluorescent heterocycle that can be used as a probe for specific inhibition . It has been shown to have inhibitory properties against triazole and dipole, which are catalytic asymmetric . Additionally, this compound can inhibit the oxidation of aldehydes . These interactions suggest that this compound can interact with enzymes and proteins involved in oxidation-reduction processes, potentially affecting their activity and function.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibitory properties can lead to alterations in enzyme activity, which in turn can impact cellular functions such as energy production, detoxification, and biosynthesis . The exact cellular effects of this compound may vary depending on the cell type and the specific biochemical pathways involved.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, inhibiting their activity through competitive or non-competitive inhibition . This inhibition can lead to changes in gene expression and enzyme activity, ultimately affecting cellular functions. The compound’s ability to inhibit the oxidation of aldehydes suggests that it may interact with enzymes involved in oxidative stress responses and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound is stable under certain conditions but may degrade over time, leading to changes in its biochemical properties and interactions . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including alterations in enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as inhibition of specific enzymes or pathways. At high doses, this compound may cause toxic or adverse effects, including oxidative stress, cellular damage, and alterations in metabolic pathways . Threshold effects may be observed, where the compound’s impact on cellular function changes significantly at certain dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to oxidative stress and detoxification. The compound interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . Its inhibitory properties can lead to changes in the activity of key enzymes, potentially altering the overall metabolic balance within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound can affect its activity and function, as well as its potential impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization can influence its interactions with enzymes and proteins, as well as its overall impact on cellular function

Preparation Methods

6-Nitrophthalide is synthesized from 2-nitrobenzaldehyde via a two-step process. The first step involves the reduction of 2-nitrobenzaldehyde using sodium tetrahydroborate in tetrahydrofuran at 0-20°C for 12 hours. The second step involves the reaction of the intermediate product with methyl iodide . Industrial production methods typically follow similar synthetic routes, ensuring high purity and yield.

Mechanism of Action

The mechanism of action of 6-Nitrophthalide involves its ability to inhibit specific chemical reactions. It acts as a probe for specific inhibition and has the ability to inhibit the oxidation of aldehydes . The molecular targets and pathways involved in its mechanism of action are related to its interaction with specific enzymes and chemical intermediates.

Properties

IUPAC Name

6-nitro-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-8-7-3-6(9(11)12)2-1-5(7)4-13-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWGZXAHUPFXLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870684
Record name 6-Nitro-2-benzofuran-1(3H)-one
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Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

610-93-5
Record name 6-Nitrophthalide
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Record name 6-Nitrophthalide
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Record name 6-Nitro-2-benzofuran-1(3H)-one
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Record name 6-Nitro-3H-isobenzofuran-1-one
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Synthesis routes and methods I

Procedure details

Three portions of a mixture of concentrated nitric acid (0.6 ml. each portion) and concentrated sulfuric acid (0.66 ml. each portion) were added to a mixture of 3-(2,4-bis(dimethylamino)phenyl)-3-(4-(dimethylamino)phenyl)phthalide (4.17 g.) and concentrated sulfuric acid (20 ml.) with cooling. After each addition the temperature was allowed to rise to room temperature. The resulting mixture was poured onto ice and the resulting mixture was basified, affording 3-(2,4-bis(dimethylamino)phenyl)-3-(4-(dimethylamino)phenyl)-5 or 6-nitrophthalide (I: X=Y4 =(CH3)2N, Y2 =Z4 =Z7 =H, Z5 or Z6 =O2N and the other of Z5 or Z6 =H) or a mixture of both.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(2,4-bis(dimethylamino)phenyl)-3-(4-(dimethylamino)phenyl)phthalide
Quantity
4.17 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Three portions of a mixture of concentrated nitric acid (0.6 ml. each portion) and concentrated sulfuric acid (0.66 ml. each portion) were added to a mixture of 3-(2,4-bis(dimethylamino)phenyl)-3-(4-dimethylamino)phenyl)phthalide (4.17 g.) and concentrated sulfuric acid (20 ml.) with cooling. After each addition the temperature was allowed to rise to room temperature. The resulting mixture was poured onto ice and the resulting mixture was basified, affording 3-(2,4-bis(dimethylamino)phenyl)-3-(4-(dimethylamino)phenyl)5 or 6-nitrophthalide (I: X= Y 4 = (CH3)2N, Y 2 = Z4 = Z7 = H, Z5 or Z6 = O2N and the other of Z5 or Z6 = H) or a mixture of both.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.17 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a stirred solution of 3H-Isobenzofuran-1-one (30.0 g, 0.220 mol) in H2SO4 (38 mL) was added KNO3 (28.0 g, 0.290 mol) in H2SO4 (60 mL) at 0° C. After the addition, the mixture was stirred at 20° C. for 1 h. The reaction mixture was poured into ice and the resulting precipitate was filtered off and recrystallized from ethanol to give 6-nitroisobenzofuran-1(3H)-one (32.0 g, 80%). 1H NMR (300 MHz, CDCl3) δ 8.76 (d, J=2.1, 1H), 8.57 (dd, J=8.4, 2.1, 1H), 7.72 (d, J=8.4, 1H), 5.45 (s, 2H).
Quantity
30 g
Type
reactant
Reaction Step One
Name
KNO3
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
38 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of diphenyl 6-nitrophthalide-3-phosphonate in organic synthesis?

A1: Diphenyl this compound-3-phosphonate (1) serves as a versatile building block in organic synthesis. [] It readily reacts with aromatic aldehydes in the presence of sodium hydride and N-dimethylformamide, yielding 3-benzylidene this compound derivatives with high yields at room temperature. [] This reactivity highlights its potential in constructing diverse molecular scaffolds for various applications.

Q2: How does diphenyl this compound-3-phosphonate react with aromatic nitro compounds?

A2: Unlike its reaction with aldehydes, when diphenyl this compound-3-phosphonate (1) interacts with aromatic nitro compounds under similar conditions (sodium hydride, N-dimethylformamide), it forms N-phenyl-4-nitrophthalimides. [] This difference in product formation suggests an alternative reaction pathway involving the formation and subsequent transformation of phenylimino intermediates.

Q3: Can diphenyl this compound-3-phosphonate undergo further structural modifications?

A3: Yes, diphenyl this compound-3-phosphonate (1) can be readily methylated using methyl iodide, resulting in the formation of diphenyl 3-methyl-6-nitrophthalide-3-phosphonate. [] This modification highlights the potential for further derivatization of the this compound scaffold, allowing for the fine-tuning of its properties and reactivity.

Q4: Beyond its synthetic utility, has this compound been investigated in other contexts?

A4: Yes, a derivative of this compound, specifically 2-benzyl-3-(benzylamino)-6-nitroisoindolin-1-one, has been studied for its crystal structure. [] This research revealed insights into the molecule's conformation and intermolecular interactions, contributing to a deeper understanding of its solid-state properties.

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